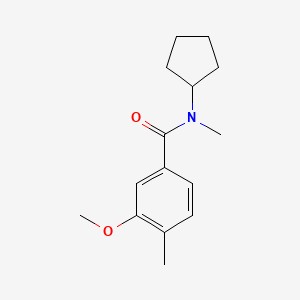
N-cyclopentyl-3-methoxy-N,4-dimethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopentyl-3-methoxy-N,4-dimethylbenzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound, also known as CYCLOFELAMINE, is a benzamide derivative that has been shown to exhibit a range of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of N-cyclopentyl-3-methoxy-N,4-dimethylbenzamideE is complex and involves multiple targets. One of the primary targets of N-cyclopentyl-3-methoxy-N,4-dimethylbenzamideE is the dopamine D1 receptor, which is involved in the regulation of motor function, reward, and motivation. N-cyclopentyl-3-methoxy-N,4-dimethylbenzamideE has been shown to act as a partial agonist at this receptor, meaning that it can activate the receptor to a certain extent but not fully. This partial agonist activity is thought to underlie the therapeutic effects of N-cyclopentyl-3-methoxy-N,4-dimethylbenzamideE in various disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-cyclopentyl-3-methoxy-N,4-dimethylbenzamideE are diverse and depend on the target receptor and tissue. In the brain, N-cyclopentyl-3-methoxy-N,4-dimethylbenzamideE has been shown to increase the release of dopamine, which is thought to underlie its therapeutic effects in Parkinson's disease. N-cyclopentyl-3-methoxy-N,4-dimethylbenzamideE has also been shown to modulate the activity of various ion channels and transporters, which are involved in a range of physiological processes such as neurotransmitter release and membrane potential regulation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-cyclopentyl-3-methoxy-N,4-dimethylbenzamideE in lab experiments is its high potency and specificity for dopamine receptors. This allows researchers to study the effects of dopamine receptor modulation with high precision and accuracy. However, one of the limitations of using N-cyclopentyl-3-methoxy-N,4-dimethylbenzamideE is its relatively short half-life, which can make it difficult to study its long-term effects in vivo.
Orientations Futures
There are several future directions for research on N-cyclopentyl-3-methoxy-N,4-dimethylbenzamideE. One area of interest is the development of more potent and selective N-cyclopentyl-3-methoxy-N,4-dimethylbenzamideE derivatives, which could have improved therapeutic efficacy and fewer side effects. Another area of interest is the study of the effects of N-cyclopentyl-3-methoxy-N,4-dimethylbenzamideE on other neurotransmitter systems, such as the glutamate and GABA systems, which are involved in a range of physiological and behavioral processes. Finally, the development of novel delivery methods for N-cyclopentyl-3-methoxy-N,4-dimethylbenzamideE, such as nanoparticles or liposomes, could improve its pharmacokinetic properties and allow for more targeted delivery to specific tissues.
Méthodes De Synthèse
The synthesis of N-cyclopentyl-3-methoxy-N,4-dimethylbenzamideE involves the reaction of 3-methoxybenzoic acid with cyclopentylamine in the presence of a coupling agent such as EDCI or HATU. The resulting intermediate is then treated with dimethylamine to yield the final product. This synthesis method has been optimized for high yield and purity, and the resulting compound has been extensively characterized using various analytical techniques.
Applications De Recherche Scientifique
N-cyclopentyl-3-methoxy-N,4-dimethylbenzamideE has been studied for its potential applications in a variety of scientific research fields, including neuroscience, pharmacology, and biochemistry. In neuroscience, N-cyclopentyl-3-methoxy-N,4-dimethylbenzamideE has been shown to modulate the activity of dopamine receptors, which are involved in a range of physiological and behavioral processes. In pharmacology, N-cyclopentyl-3-methoxy-N,4-dimethylbenzamideE has been studied as a potential drug candidate for the treatment of various disorders, including schizophrenia and Parkinson's disease. In biochemistry, N-cyclopentyl-3-methoxy-N,4-dimethylbenzamideE has been used as a tool to study the structure and function of various proteins, including ion channels and transporters.
Propriétés
IUPAC Name |
N-cyclopentyl-3-methoxy-N,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-11-8-9-12(10-14(11)18-3)15(17)16(2)13-6-4-5-7-13/h8-10,13H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXGBFCCQHLZSKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N(C)C2CCCC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-3-methoxy-N,4-dimethylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(pyrrolidine-1-carbonyl)phenyl]cyclopentanecarboxamide](/img/structure/B7472889.png)
![N-[3,5-dimethyl-1-(4-methylphenyl)pyrazol-4-yl]cyclopropanecarboxamide](/img/structure/B7472898.png)

![3-(4-Cyanophenyl)-1-[(4-fluorophenyl)methyl]-1-methylurea](/img/structure/B7472916.png)
![N-[(2-fluorophenyl)methyl]-2-hydroxy-N-methylbenzamide](/img/structure/B7472921.png)

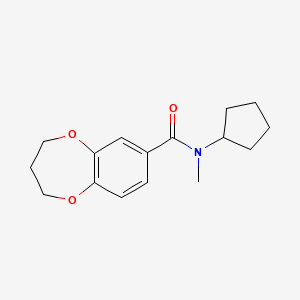
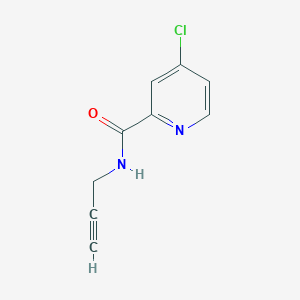

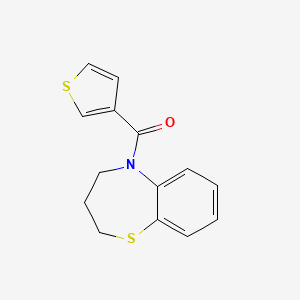
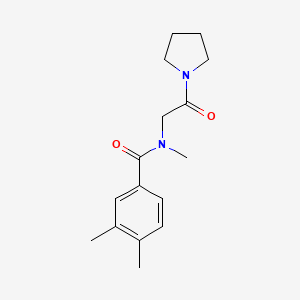

![3-[(4-Chlorophenyl)methyl]-1-ethylpyrimidine-2,4-dione](/img/structure/B7472987.png)
![3-[(4-Methoxyphenyl)methyl]-1-methylpyrimidine-2,4-dione](/img/structure/B7472994.png)